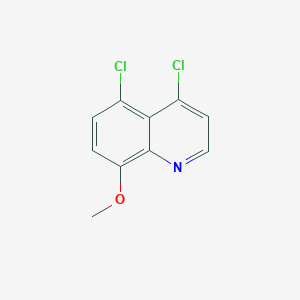

4,5-dichloro-8-methoxyquinoline

Description

Historical Trajectories and Modern Relevance of Quinoline (B57606) Derivatives in Synthetic and Mechanistic Chemistry

First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have a rich history intertwined with the development of synthetic organic chemistry. nih.gov Early research was notably driven by the quest for synthetic analogues of quinine, a naturally occurring quinoline alkaloid and a pivotal antimalarial drug. nih.gov This pursuit led to the development of fundamental synthetic methodologies for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which remain relevant today. nih.gov

In the contemporary era, the quinoline nucleus is a recurring motif in numerous fields. Its derivatives are integral to medicinal chemistry, with applications as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govchemicalbook.com Beyond pharmaceuticals, quinoline-based compounds are utilized as ligands in catalysis, corrosion inhibitors, and functional materials for organic light-emitting diodes (OLEDs). rroij.comnih.gov The continuous exploration of quinoline chemistry is fueled by the need for novel compounds with tailored properties, driving the development of more efficient and sustainable synthetic routes, including multicomponent reactions and green chemistry approaches. mdpi.com

Fundamental Structural Attributes and Electronic Properties of the Quinoline Nucleus

The quinoline molecule (C₉H₇N) is a bicyclic heterocycle where a benzene (B151609) ring is fused to a pyridine (B92270) ring at the 2- and 3-positions. This fusion results in a planar, aromatic system with 10 π-electrons, adhering to Hückel's rule. The presence of the nitrogen atom, however, introduces a significant perturbation in the electron distribution compared to its carbocyclic analogue, naphthalene.

The nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring system. The pyridine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, particularly at positions 2 and 4. Conversely, the benzene ring (carbocyclic portion) is relatively electron-rich and undergoes electrophilic substitution, primarily at positions 5 and 8. nih.gov The lone pair of electrons on the nitrogen atom imparts weak basicity to the quinoline molecule.

These electronic characteristics dictate the reactivity of the quinoline scaffold. For instance, electrophilic substitution on the benzene ring is generally favored, while the pyridine ring is more resistant to such reactions. This differential reactivity allows for selective functionalization at various positions, a key aspect in the design of complex quinoline derivatives.

Positioning of 4,5-Dichloro-8-Methoxyquinoline within Contemporary Quinoline Research Paradigms

The compound this compound represents a specific and deliberate molecular design within the vast landscape of quinoline chemistry. Its structure is not arbitrary; the precise placement of two chlorine atoms and a methoxy (B1213986) group is intended to modulate the core properties of the quinoline nucleus for specific applications, likely as a synthetic intermediate or a chemical probe.

Rationale for Halogenation and Alkoxylation at Specific Quinoline Positions

The introduction of halogen and alkoxy groups at defined positions on the quinoline scaffold is a common strategy to fine-tune its steric and electronic properties.

Halogenation: Halogens, particularly chlorine, are electron-withdrawing groups that also possess some ability to donate electron density through resonance.

Position 4: A chloro-substituent at the 4-position significantly activates this site for nucleophilic substitution reactions. mdpi.comnih.gov This makes 4-chloroquinolines valuable precursors for the synthesis of a wide range of 4-substituted derivatives, including many biologically active compounds. nih.gov

Position 5: Halogenation at the C5 position of the benzene ring is a known strategy in medicinal chemistry. rsc.orgresearchgate.net For instance, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) is a known antimicrobial agent. nih.gov The introduction of a halogen at C5 can influence the molecule's lipophilicity, membrane permeability, and binding interactions with biological targets. nih.gov Recent synthetic methods have focused on achieving regioselective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.orgbeilstein-journals.org

Alkoxylation at Position 8: The 8-position is electronically distinct. An alkoxy group, such as methoxy (-OCH₃), at this position acts as an electron-donating group through resonance.

The methoxy group at C8 can influence the basicity of the quinoline nitrogen and the electron density of the entire ring system.

8-Methoxyquinoline (B1362559) and its derivatives are important synthetic intermediates. nih.gov The presence of a substituent at the 8-position can direct further functionalization, for example, by promoting regioselective halogenation at the C5 position. rsc.org

The combination of these substituents in This compound results in a molecule with a highly activated position for nucleophilic attack (C4), and a modulated electronic landscape on the carbocyclic ring, making it a potentially versatile building block in synthetic chemistry.

Theoretical Significance of the this compound Motif for Chemical Probes

A chemical probe is a small molecule used to study biological systems. The structure of this compound suggests its potential utility as a scaffold for developing such probes.

The rationale is as follows:

Reactive Handle: The highly reactive 4-chloro group serves as a "handle" for chemical modification. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alcohols. This allows for the straightforward attachment of reporter groups (like fluorophores), affinity tags, or pharmacologically active moieties.

Lipophilicity and Cell Permeability: The two chlorine atoms increase lipophilicity, which can affect how the molecule interacts with and crosses cell membranes.

Binding Interactions: The substitution pattern creates a unique three-dimensional shape and distribution of charge, which can be tailored for selective binding to a specific protein or biological target. The 8-substituent, in particular, is known to be crucial for the metal-chelating properties of many quinoline-based probes. rroij.com

Scaffold for Library Synthesis: Due to the reactivity of the 4-chloro position, the this compound core could be used as a versatile starting material for the synthesis of a library of related compounds. This is a common strategy in drug discovery and chemical biology to screen for molecules with desired activities.

In essence, this compound can be viewed as a pre-functionalized scaffold, primed for elaboration into more complex molecules designed to probe or modulate biological processes.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFIDYAMXSTZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656132 | |

| Record name | 4,5-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858470-85-6 | |

| Record name | 4,5-Dichloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4,5 Dichloro 8 Methoxyquinoline

Retrosynthetic Analysis of 4,5-Dichloro-8-Methoxyquinoline

A retrosynthetic analysis of this compound suggests several potential pathways. The primary disconnections involve the late-stage introduction of the chloro substituents and the methoxy (B1213986) group, or the construction of a pre-functionalized precursor that can be cyclized to form the quinoline (B57606) core.

One logical approach begins with functional group interconversion (FGI). The C-4 and C-5 chloro groups can be envisioned as being installed on a pre-formed 8-methoxyquinoline (B1362559) scaffold. This points to the need for regioselective halogenation protocols. The 8-methoxy group can be traced back to an 8-hydroxyquinoline (B1678124) precursor via etherification, a common and high-yielding transformation. researchgate.net

Alternatively, the quinoline ring itself can be disconnected. Classical quinoline syntheses offer two main retrosynthetic paradigms:

[3+3] Annulation (e.g., Skraup, Combes): This approach disconnects the molecule into an aniline (B41778) derivative and a three-carbon fragment. For the target molecule, this would involve a substituted aniline, such as 2-amino-3-chloroanisole, reacting with a suitable three-carbon electrophile. Subsequent chlorination at C-4 would be required.

[4+2] Annulation (e.g., Friedländer, Povarov): This strategy breaks the pyridine (B92270) ring, leading to a 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative and a two-carbon component with an α-methylene group. organicreactions.orgnih.gov A plausible precursor would be a 2-amino-6-chlorobenzaldehyde (B1290166) derivative, which would then require a second chlorination step at the C-5 position of the resulting quinoline.

These analyses highlight that the synthesis is not trivial and relies on the careful orchestration of cyclization and functionalization steps, with control of regioselectivity being paramount.

Classical and Contemporary Approaches to Quinoline Core Assembly Relevant to the Compound

The formation of the bicyclic quinoline system is the cornerstone of the synthesis. Both time-honored methods and modern catalytic strategies can be adapted for this purpose.

Cyclization Reactions and Annulation Strategies

Numerous named reactions exist for the synthesis of the quinoline core from anilines. wikipedia.org

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.org To be relevant for this compound, one might start with 2-amino-3-chloroanisole. The initial cyclization would yield 8-methoxy-5-chloroquinoline. A subsequent chlorination at the C-4 position would be necessary.

Combes Synthesis: This method condenses an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org An appropriately substituted aniline could be reacted with a simple β-diketone like acetylacetone (B45752) to form a 2,4-dimethylquinoline, which would then require further functionalization. The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents. wikipedia.org

Gould-Jacobs Reaction: Starting from an aniline and diethyl ethoxymethylenemalonate, this reaction yields a 4-hydroxyquinoline (B1666331), which can be a key intermediate. rsc.org For instance, reacting a substituted aniline could produce a 4-hydroxyquinoline derivative, which can then be converted to the 4-chloro functionality.

Modern Annulation Strategies: Contemporary methods often employ transition-metal catalysis to achieve higher efficiency and selectivity. mdpi.comorganic-chemistry.org Oxidative annulation, for example, can construct the quinoline ring through C-H bond activation, offering novel pathways from simpler precursors. mdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for producing substituted quinolines under mild conditions. nih.gov A paired electrolysis-enabled cascade annulation has also been reported for the efficient synthesis of highly functionalized quinolines. nih.gov

| Quinoline Synthesis | Starting Materials | Key Intermediate/Product | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Quinoline | pharmaguideline.comiipseries.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | iipseries.orgwikipedia.org |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | rsc.org |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline, Electrophile (e.g., I₂, Br₂) | 3-Haloquinoline | nih.gov |

Condensation and Hetero-Diels-Alder Approaches

Condensation reactions are at the heart of many classical quinoline syntheses.

Friedländer Synthesis: This involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgiipseries.org To construct the target molecule, a potential starting material would be 2-amino-6-chlorobenzaldehyde reacting with a compound like chloroacetaldehyde, although controlling the subsequent C-5 chlorination would be a challenge.

Pfitzinger Reaction: An extension of the Friedländer synthesis, this reaction uses an isatin (B1672199) derivative and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be decarboxylated. pharmaguideline.comiipseries.org

The Hetero-Diels-Alder reaction , particularly the Povarov reaction, offers a powerful [4+2] cycloaddition strategy for quinoline synthesis. nih.govresearchgate.net This reaction typically involves an electron-rich alkene or alkyne (dienophile) reacting with an N-arylimine (azadiene). rsc.org To be applicable here, one could form an imine from a substituted aniline and an aldehyde. The subsequent cycloaddition with a dienophile like a chlorinated alkene could, in principle, construct the substituted pyridine ring. Recent developments have demonstrated the synthesis of 3-aroyl quinolines via an inverse electron demand Diels-Alder reaction of aza-o-quinone methides and enaminones. acs.org This highlights the versatility of cycloaddition strategies in accessing diverse quinoline scaffolds. researchgate.netacs.org

Targeted Functionalization for this compound Construction

Assuming the successful assembly of a suitable quinoline precursor, the regioselective introduction of the chloro and methoxy groups is a critical phase of the synthesis.

Regioselective Halogenation Protocols at C-4 and C-5

Achieving the desired 4,5-dichloro substitution pattern requires precise control over the halogenation steps.

Chlorination at C-5: The functionalization of the C-5 position of an 8-substituted quinoline is well-documented. An operationally simple, metal-free protocol for the regioselective C-5 halogenation of various 8-substituted quinolines has been established. rsc.orgrsc.org This method uses trihaloisocyanuric acids as the halogen source and proceeds at room temperature with high yields and excellent regioselectivity. rsc.orgrsc.org Therefore, starting with 8-methoxyquinoline or 4-chloro-8-methoxyquinoline, this method could selectively install the chlorine atom at the C-5 position. Early work by Stahl and co-workers also established the C5-halogenation of N-(quinolin-8-yl)benzamide under copper-mediated conditions. rsc.org

Chlorination at C-4: The introduction of a chlorine atom at the C-4 position is typically achieved from a 4-quinolone (4-hydroxyquinoline) intermediate. The 4-quinolone can be synthesized via methods like the Gould-Jacobs or Conrad-Limpach syntheses. wikipedia.orgpharmaguideline.com The hydroxyl group is then readily converted to a chloro group using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a standard and widely used transformation in quinoline chemistry. Direct C-H activation at C-4 is more challenging but could be achieved using modern catalytic systems, potentially guided by a directing group at C-3 or C-5. nih.gov

The likely strategy would involve first preparing 8-methoxy-4-quinolone, converting it to 4-chloro-8-methoxyquinoline, and finally performing a regioselective C-5 chlorination.

| Halogenation Target | Precursor | Reagent/Method | Key Feature | Reference(s) |

| C-5 Chlorination | 8-Substituted Quinoline | Trichloroisocyanuric Acid (TCCA) | Metal-free, high regioselectivity | rsc.orgrsc.org |

| C-4 Chlorination | 4-Quinolone | Phosphorus Oxychloride (POCl₃) | Standard conversion of hydroxyl to chloro | General Knowledge |

Introduction and Manipulation of the Methoxy Group at C-8

The C-8 methoxy group is a common feature in many quinoline-based compounds. mdpi.com Its introduction is generally straightforward.

Synthesis from 8-Hydroxyquinoline: The most common and direct route to 8-methoxyquinoline is through the Williamson ether synthesis. researchgate.net Commercially available 8-hydroxyquinoline can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) and then alkylated with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. Research has reported the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline with a yield of 71%. researchgate.net

Incorporation during Core Synthesis: Alternatively, the methoxy group can be present in the aniline precursor before the quinoline core is constructed. For example, a Skraup synthesis starting with 2-aminophenol (B121084) would yield 8-hydroxyquinoline, which is then methylated. Starting with 2-methoxyaniline (o-anisidine) in a Skraup or related synthesis would directly yield 8-methoxyquinoline. nih.gov

The manipulation of the methoxy group, such as cleavage back to the hydroxyl group using reagents like boron tribromide (BBr₃), is also possible. This could be a strategic step if the hydroxyl group is needed to direct a subsequent reaction before being re-methylated at the end of the synthesis.

Advanced Cross-Coupling Reactions for Precursor Synthesis

The construction of appropriately substituted precursors is fundamental to the synthesis of this compound. Advanced cross-coupling reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds necessary for building the required molecular framework before the final quinoline ring formation. youtube.com These reactions offer high functional group tolerance and are pivotal in modern organic synthesis. youtube.comyoutube.com

Key cross-coupling reactions for precursor synthesis include:

Suzuki Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For a precursor to this compound, a suitably substituted arylboronic acid could be coupled with a halogenated aniline or benzene (B151609) derivative.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. It could be employed to introduce specific side chains to the aniline or benzene precursors.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing palladium and copper co-catalysis. It is a powerful method for introducing alkynyl groups, which can be further functionalized. youtube.com

The strategic application of these reactions allows for the modular assembly of complex precursors from simpler, readily available building blocks.

Optimization of Synthetic Pathways and Process Intensification

Catalysis is at the heart of modern quinoline synthesis, with significant research dedicated to developing more active, selective, and reusable catalysts. researchgate.net The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common method for quinoline synthesis where catalyst choice is critical. nih.gov

Recent advancements include:

Nanocatalysts: Nanoparticle-based catalysts, such as those using iron oxide (Fe₃O₄), zinc oxide (ZnO), or titania (TiO₂), offer high surface area and reactivity. acs.orgnih.govtandfonline.com They can be used in environmentally benign solvents like water or under solvent-free conditions and often demonstrate excellent recyclability. acs.orgnih.gov For instance, Fe₃O₄ nanoparticle-catalyzed reactions have shown high yields (88–96%) and the catalyst can be reused multiple times without significant loss of activity. nih.gov

Gold Catalysis: Gold-catalyzed methodologies have emerged as powerful tools for quinoline synthesis through various intermolecular annulation and intramolecular cyclization reactions. rsc.org

Acid/Base Catalysts: Both Lewis and Brønsted acids are effective catalysts. acs.org Environmentally benign solid acids like montmorillonite (B579905) K-10 have been used in microwave-assisted, multi-component reactions to produce quinolines with high atom economy. rsc.org

Ionic Liquids: These compounds can act as both green solvents and catalysts in reactions like the Friedländer synthesis. nih.govresearchgate.net

The table below summarizes the performance of various catalysts in quinoline synthesis, highlighting the trend towards more sustainable and efficient systems.

| Catalyst System | Reaction Type | Conditions | Yield (%) | Key Advantages | Reference |

| Fe₃O₄ NPs-cell | Three-component reaction | Water, Reflux | 88-96 | Green solvent, Catalyst reusability | nih.gov |

| Nanoflake ZnO | Friedländer annulation | 100 °C, Solvent-free | 68-98 | Solvent-free, High yield | nih.gov |

| Montmorillonite K-10 | Multicomponent reaction | Microwave, Solvent-free | ~90 | High atom economy, Rapid | rsc.org |

| Caesium Iodide | Friedländer condensation | 100 °C, Solvent-free | High | Simple, Short reaction time | researchgate.net |

The choice of solvent and the optimization of reaction parameters such as temperature and reaction time are critical for maximizing yield, minimizing byproducts, and ensuring process safety and sustainability. core.ac.uk

Historically, many organic reactions have utilized volatile and often hazardous organic solvents. The modern trend is to minimize or eliminate their use. jocpr.com For quinoline synthesis, several approaches have been successful:

Solvent-Free Reactions: Conducting reactions without a solvent, often under thermal or microwave conditions, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. researchgate.netjocpr.com For example, the use of caesium iodide as a catalyst under solvent-free conditions at 100 °C has proven effective. researchgate.net

Green Solvents: When a solvent is necessary, the focus is on using environmentally benign options like water or ethanol (B145695). nih.gov Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. nih.gov

Reaction Parameter Optimization: Systematic optimization of catalyst loading, temperature, and time is crucial. Studies have shown that for certain catalyzed reactions, a specific catalyst concentration (e.g., 10 mol%) and temperature can provide the best results, while higher or lower values may decrease the yield. researchgate.net The table below illustrates how solvent choice can impact reaction outcomes in a typical Friedländer synthesis.

| Solvent | Temperature | Time (h) | Yield (%) | Reference |

| CH₂Cl₂ | Reflux | 16 | Low | researchgate.net |

| CHCl₃ | Reflux | 16 | Low | researchgate.net |

| Methanol (B129727) | Reflux | - | Moderate | researchgate.net |

| Ethanol | Reflux | - | Moderate | researchgate.net |

| Solvent-free | 100 °C | 0.5 | High (e.g., 92%) | researchgate.net |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. researchgate.nettandfonline.comacs.org The goal is to design processes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard as they can create complex molecules in a single step with high atom economy. rsc.org

Use of Renewable Feedstocks and Benign Solvents: While not always feasible for complex targets, the principle encourages the use of less hazardous starting materials and solvents. The shift towards water and solvent-free conditions is a prime example. nih.govacs.org

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and can often be recycled and reused. researchgate.net The development of recyclable nanocatalysts and heterogeneous catalysts is a significant step forward. nih.govrsc.org

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. tandfonline.comrsc.org

By embracing these principles, the synthesis of complex molecules like this compound can be achieved in a more sustainable and economically viable manner. researchgate.net

Derivatization and Analogues: Structure Activity Relationship Sar and Structural Perturbation Studies

Design Principles for 4,5-Dichloro-8-Methoxyquinoline Analogues

The design of analogues of this compound is rooted in the principles of medicinal chemistry and rational drug design. acs.org The quinoline (B57606) core is a well-established "privileged structure" in drug discovery, known for its ability to bind to a variety of biological targets. researchgate.netnih.gov The primary goal in designing analogues is to systematically alter the physicochemical and steric properties of the parent molecule to enhance a desired activity, be it biological or material-based.

Key design considerations include:

Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired biological activity or to reduce toxicity. For instance, replacing a chloro group with a bromo or fluoro group.

Functional Group Modification: Introducing, removing, or modifying functional groups to alter polarity, hydrogen bonding capacity, and reactivity.

Conformational Restriction: Introducing cyclic structures or bulky groups to limit the rotational freedom of the molecule, which can lead to higher specificity for a target.

Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. acs.orgnih.gov

These design principles are not mutually exclusive and are often used in combination to fine-tune the properties of the resulting analogues.

Systematic Chemical Modifications at Key Positions

The quinoline ring system offers multiple positions for chemical modification. The following subsections detail the impact of systematic alterations at various positions of the this compound core.

Alterations at C-4 and C-5: Impact of Halogen Identity and Substitution Patterns

The chlorine atoms at the C-4 and C-5 positions are critical to the electronic and steric profile of this compound. The C-4 position of the quinoline ring is known to be susceptible to nucleophilic substitution, making it a prime target for derivatization. nih.govquora.com The reactivity of the C-4 chloro group is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom. mdpi.com

Studies on related quinoline systems have demonstrated that the nature and position of halogen substituents significantly influence their biological activity. acs.org For instance, in a series of organoruthenium 8-hydroxyquinoline (B1678124) complexes, the substitution pattern of halogens at C-5 and C-7 had a notable impact on their cytotoxic activity. acs.org While direct SAR studies on the specific impact of altering the C-4 and C-5 halogens of this compound are not extensively documented in the provided results, the general principles of halogen substitution in quinolines suggest that:

Changing Halogen Identity: Replacing chlorine with other halogens (fluorine, bromine, iodine) would alter the lipophilicity, polarizability, and size of the substituent. This can affect the molecule's ability to cross cell membranes and interact with target binding sites.

Differential Substitution: The presence of two chloro groups at C-4 and C-5 creates a distinct electronic environment. Modifying one or both of these positions would lead to a range of analogues with varying electronic distributions and steric hindrances. For example, a metal-free protocol for the regioselective halogenation of the C-5 position of 8-substituted quinolines has been developed, highlighting the feasibility of selective modifications. rsc.org

Investigations at C-8: Methoxy (B1213986) Group Replacement and Variation

The methoxy group at the C-8 position is a key feature of the parent compound. Quantitative structure-activity relationship (QSAR) studies on 8-methoxyquinoline (B1362559) derivatives have indicated the importance of physicochemical parameters at this position for their biological activity. sphinxsai.com

Modifications at C-8 can involve:

Replacement of the Methoxy Group: Replacing the -OCH3 group with other alkoxy groups of varying chain lengths or with a hydroxyl group (to form an 8-hydroxyquinoline derivative) can significantly alter the molecule's hydrogen bonding capacity and lipophilicity. 8-hydroxyquinoline derivatives, for example, are known to possess strong antiproliferative activity. gelisim.edu.tr

Derivatization of the Methoxy Group: While less common, modification of the methyl group of the methoxy ether is a potential route for introducing further functionality.

The synthesis of 8-amino-6-methoxyquinoline (B117001) hybrids has shown that modifications at the 8-position, in conjunction with other parts of the molecule, strongly influence biological activity. mdpi.com

Derivatization of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a fundamental feature, contributing to the basicity and hydrogen bonding potential of the molecule. Derivatization of the quinoline nitrogen to form N-oxides is a common strategy to activate the quinoline ring for further functionalization, particularly at the C-2 and C-8 positions. researchgate.net This approach alters the electronic properties of the ring system and can lead to analogues with different biological profiles.

While direct derivatization of the nitrogen in this compound is not explicitly detailed, the general chemistry of quinolines suggests that this is a viable strategy for creating a library of analogues.

Introduction of Diverse Functional Groups at Peripheral Sites (e.g., C-2, C-3, C-6, C-7)

The introduction of various functional groups at other positions on the quinoline ring can dramatically impact the molecule's properties.

C-2 Position: The C-2 position can be functionalized through various synthetic methods. For instance, the introduction of aryl or heteroaryl groups at the C-2 position of quinolin-4-amines has led to compounds with anti-HIV-1 activity. umn.edu

C-3 Position: SAR studies on quinoline derivatives have highlighted the critical need for a substituent at the C-3 position for certain biological activities, such as potent and selective α2C-adrenoceptor antagonism. researchgate.netacs.org

C-6 Position: The C-6 position has been a focus for modification in the development of quinoline-based inhibitors of signaling pathways involved in cancer. nih.gov For example, glycoconjugation at the C-6 position of sugars attached to an 8-hydroxyquinoline scaffold has been shown to improve selectivity and cytotoxicity. mdpi.com

C-7 Position: The introduction of bulky alkoxy substituents at the C-7 position has been found to be beneficial for the antiproliferative activity of certain quinoline derivatives. nih.gov

The following table summarizes the impact of substitutions at various positions on the quinoline scaffold based on findings from related compounds.

| Position | Type of Modification | Potential Impact on Activity/Properties | Reference |

| C-2 | Aryl/Heteroaryl substitution | Anti-HIV-1 activity | umn.edu |

| C-3 | Introduction of substituents | Critical for α2C-adrenoceptor antagonism | researchgate.netacs.org |

| C-4 | Nucleophilic substitution | Altered biological activity and selectivity | nih.govnih.gov |

| C-5 | Halogenation | Modulation of cytotoxic activity | acs.orgrsc.org |

| C-6 | Various substituents | Inhibition of cancer signaling pathways, improved selectivity | nih.govmdpi.com |

| C-7 | Bulky alkoxy groups | Enhanced antiproliferative activity | nih.gov |

| C-8 | Methoxy group variation | Influence on various biological activities | sphinxsai.commdpi.com |

| N-1 | N-oxide formation | Activation for further functionalization | researchgate.net |

Structure-Activity Correlation in Quinoline Systems for Research Applications

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological or chemical activity. georgiasouthern.edu For quinoline derivatives, these studies have revealed several key correlations that guide the design of new compounds for specific research applications.

The antimicrobial and antiprion activities of quinoline derivatives have shown remarkably similar SAR, suggesting overlapping molecular targets. nih.gov This highlights how modifications to the quinoline scaffold can simultaneously impact different biological endpoints.

In the context of anticancer research, SAR studies have identified specific structural features that enhance activity. For example, the presence of electron-withdrawing substituents at the C-6 position of the quinoline ring has been correlated with increased inhibitory activity against HIV-1 reverse transcriptase. researchgate.net Furthermore, for certain quinoline-based kinase inhibitors, a large and bulky alkoxy substituent at position-7 and an amino side chain at position-4 were found to be beneficial for antiproliferative activity. nih.gov

The following table provides examples of structure-activity correlations in different quinoline systems.

| Quinoline System | Modification | Correlated Activity | Reference |

| Quinoline Derivatives | Sulfonamide group | Antiprion and antimalarial effects | nih.gov |

| Quinoline Reissert Derivatives | Electron-withdrawing group at C-6 | Increased HIV-1 RT inhibitory activity | researchgate.net |

| 4-Aminoquinolines | Substituent at C-3 | Potent α2C-adrenoceptor antagonism | researchgate.netacs.org |

| 8-Hydroxyquinolines | Bromo and cyano groups at C-5 and C-7 | Strong antiproliferative activity | gelisim.edu.tr |

| Quinolone-based Hydrazones | Electron-withdrawing or halogen groups | Enhanced enzyme binding affinity and inhibitory activity | acs.org |

These correlations, derived from extensive research on a wide range of quinoline analogues, provide a valuable framework for the rational design of new derivatives of this compound with specific and optimized properties for various scientific investigations.

Electronic and Steric Effects of Substituents on Molecular Recognition in Model Systems

The electronic landscape and three-dimensional arrangement of substituents on the this compound core are pivotal in its molecular interactions. The chlorine atoms at positions 4 and 5, along with the methoxy group at position 8, exert significant electronic and steric influences that modulate the compound's reactivity and binding affinity.

The electron-withdrawing nature of the chlorine atoms can significantly impact the reactivity of the quinoline ring system. For instance, in related heterocyclic compounds, electron-withdrawing groups like chlorine have been shown to attenuate reactivity in certain chemical transformations. acs.org Conversely, electron-donating groups, such as the methoxy group at the 8-position, can enhance reactivity in other contexts. acs.org The interplay between these opposing electronic effects across the quinoline scaffold is a key determinant of its interaction with molecular targets.

Steric hindrance also plays a critical role. The presence of substituents can influence the approach of interacting molecules. Studies on related quinoline derivatives have shown that steric bulk can impact reaction outcomes and biological activity. For example, in the context of photocatalytic reactions, steric hindrance on the aryl group of reactants did not significantly affect the transformation, suggesting a degree of tolerance for steric bulk in certain reaction mechanisms. acs.org However, in structure-activity relationship (SAR) studies of other heterocyclic systems, the size and position of substituents are critical for optimal binding to target proteins. nih.govmdpi.com

The following table summarizes the general electronic and steric contributions of the substituents of this compound:

| Substituent | Position | Electronic Effect | Steric Effect |

| Chlorine | 4 | Electron-withdrawing | Moderate |

| Chlorine | 5 | Electron-withdrawing | Moderate |

| Methoxy | 8 | Electron-donating | Moderate |

Lipophilicity Modulation and its Influence on Interactions in Research Models

The introduction of halogen atoms, such as chlorine, generally increases the lipophilicity of a molecule. Conversely, the presence of a nitrogen atom within the quinoline ring tends to reduce lipophilicity. nih.govnih.govresearchgate.net The methoxy group can have a variable effect, but it generally contributes to a slight increase in lipophilicity compared to a hydroxyl group.

Studies on quinoline-1,4-quinone hybrids have demonstrated that structural modifications, such as the position of a nitrogen atom or the nature of substituents, directly impact experimental lipophilicity values. nih.govnih.govresearchgate.net For instance, the introduction of a nitrogen atom was found to reduce lipophilicity, and this effect was dependent on its position within the 5,8-quinolinedione (B78156) moiety. nih.govnih.govresearchgate.net

The table below illustrates how different substituents can modulate the lipophilicity of a core quinoline structure, based on general principles and findings from related compounds.

| Compound/Substituent | General Effect on Lipophilicity (log P) | Reference |

| Unsubstituted Quinoline | Baseline | nih.govnih.govresearchgate.net |

| Addition of Chlorine | Increase | General Principle |

| Addition of Methoxy Group | Slight Increase | General Principle |

| Nitrogen in Heterocycle | Decrease | nih.govnih.govresearchgate.net |

Conformation and Tautomerism in Relation to Molecular Interactions

The three-dimensional shape (conformation) and the potential for existing in different, interconvertible isomeric forms (tautomerism) are fundamental aspects of a molecule's chemical behavior and its ability to interact with biological targets.

Conformational Analysis:

Tautomerism:

Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. scienceinfo.comquora.comdaviddarling.info In the context of quinoline derivatives, keto-enol tautomerism is a possibility, particularly if hydroxyl groups are present. While this compound itself does not possess a hydroxyl group, its potential metabolites or derivatives might. Studies on other quinoline-related compounds, such as chloroquine (B1663885) and quinacrine, have shown that they can exist in tautomeric forms, which may have implications for their pharmacodynamics. nih.gov For instance, singly protonated cations of these drugs exist in two measurable tautomeric forms. nih.gov In larger aromatic systems, the equilibrium between dione (B5365651) and hydroquinone (B1673460) tautomers can be significantly influenced by the size of the aromatic system. nih.gov

Although no specific tautomeric forms of this compound have been reported in the searched literature, the potential for tautomerism in its derivatives or under specific physiological conditions remains a consideration for understanding its complete reactivity profile.

Coordination Chemistry and Metal Complexation of 4,5 Dichloro 8 Methoxyquinoline Derivatives

Ligand Properties of the 4,5-Dichloro-8-Methoxyquinoline Scaffold

The this compound scaffold possesses key features that define its behavior as a ligand. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid framework. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy (B1213986) group at the 8-position act as the primary coordination sites. scispace.com This bidentate chelation, involving the nitrogen and oxygen atoms, is a common feature of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, leading to the formation of stable five-membered chelate rings with metal ions. nih.govnih.gov

Metal Chelation Principles and Binding Modes

The interaction between this compound derivatives and metal ions is governed by fundamental principles of coordination chemistry. The formation of a metal complex involves the donation of electron pairs from the ligand's donor atoms (nitrogen and oxygen) to the vacant orbitals of the metal ion.

Nature of Metal-Ligand Interactions (e.g., σ-Donation, π-Backbonding)

The primary interaction between the this compound ligand and a metal ion is the formation of a coordinate covalent bond through σ-donation . The lone pair of electrons on the quinoline nitrogen and the methoxy oxygen are donated to the empty orbitals of the metal center.

In addition to σ-donation, π-backbonding can also play a role, particularly with transition metals that have filled d-orbitals. researchgate.net This involves the donation of electron density from the metal's d-orbitals back into the empty π* orbitals of the aromatic quinoline ring. researchgate.net This back-donation strengthens the metal-ligand bond and can influence the electronic properties and reactivity of the resulting complex. The extent of π-backbonding is dependent on the specific metal ion and its oxidation state. researchgate.net

Coordination Number and Geometry in Formed Complexes

The coordination number and geometry of the resulting metal complexes are determined by the size and electronic configuration of the metal ion, as well as the stoichiometry of the ligand. For many divalent metal ions, 8-hydroxyquinoline and its derivatives typically form complexes with a 1:2 metal-to-ligand ratio, resulting in an octahedral geometry where the metal ion is coordinated to two ligand molecules. researchgate.net However, other coordination numbers and geometries are possible depending on the reaction conditions and the nature of the metal ion. For instance, square planar or tetrahedral geometries can also be observed.

Influence of Compound Substitution on Metal Ion Selectivity and Binding Affinity

The substituents on the quinoline ring play a crucial role in determining the metal ion selectivity and binding affinity of the ligand. mdpi.com The electronic effects of these substituents can alter the electron density at the coordination sites, thereby influencing the ligand's hardness or softness according to the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com

For instance, electron-withdrawing groups, like the chloro groups in this compound, decrease the basicity of the donor atoms, making the ligand "softer" and potentially favoring coordination with softer metal ions. Conversely, electron-donating groups increase the basicity, making the ligand "harder" and favoring interaction with harder metal ions. mdpi.com The position of the substituents also has a significant impact, as it can introduce steric hindrance that affects the ability of the ligand to approach and bind to the metal ion. mdpi.com By strategically modifying the substituents, it is possible to tune the selectivity of the quinoline-based ligand for specific metal ions. mdpi.commdpi.com

Synthesis and Isolation of this compound Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and often involves polar solvents like ethanol (B145695), methanol (B129727), or dimethylformamide (DMF) to dissolve both the ligand and the metal salt. mdpi.com

A general synthetic procedure involves dissolving the this compound derivative in a suitable solvent, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture is often heated and stirred for a specific period to ensure complete complexation. mdpi.com The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a non-solvent. The isolated solid complex is then typically washed with the solvent to remove any unreacted starting materials and dried.

For example, mixed-ligand complexes have been synthesized by reacting a metal salt with both an 8-hydroxyquinoline derivative and another ligand, such as phenanthroline, in a refluxing ethanolic solution. rsc.org Similarly, the synthesis of mixed-ligand salen/8-hydroxyquinoline metal complexes involved refluxing the metal salt with salen, followed by the dropwise addition of 8-hydroxyquinoline. mdpi.com

The characterization of the synthesized complexes is carried out using various spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand to the metal, UV-visible spectroscopy to study the electronic transitions, and single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry. mdpi.comrsc.org

Research Applications of this compound Metal Complexes

While specific research applications for metal complexes of this compound are not extensively detailed in the provided search results, the broader class of 8-hydroxyquinoline and its derivatives' metal complexes have shown significant promise in various fields. These applications often stem from the biological activity of the complexes.

Metal complexes of 8-hydroxyquinoline derivatives have been investigated for their potential as:

Anticancer agents: The cytotoxicity of these complexes against various cancer cell lines has been a major area of research. nih.govrsc.orgnih.gov The mechanism of action is often attributed to the complex's ability to induce apoptosis, sometimes through the generation of reactive oxygen species. rsc.org

Antimicrobial agents: 8-Hydroxyquinoline derivatives and their metal complexes have demonstrated activity against a range of bacteria and fungi. nih.govresearchgate.net

Leishmanicidal agents: Hybrid compounds of quinoline with metals have shown high activity against Leishmania parasites. nih.gov

Fluorescent sensors: The chelation of metal ions by 8-hydroxyquinoline derivatives can lead to significant changes in their fluorescence properties, making them useful as fluorescent chemosensors for the detection of specific metal ions. scispace.com

The introduction of chloro and methoxy substituents on the 8-hydroxyquinoline scaffold, as in this compound, is a strategy to modulate the physicochemical properties and biological activity of the resulting metal complexes. Therefore, it is plausible that metal complexes of this compound are being explored for similar applications, with the specific substituents aiming to enhance efficacy, selectivity, or other desirable properties.

Exploration as Chemical Probes for Metal-Dependent Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. scispace.com Probes with chelating properties are particularly valuable for investigating the roles of metal ions in biological processes. rsc.org Quinoline derivatives, due to their ability to bind metal ions and their inherent fluorescence, are frequently developed as probes for bioimaging and sensing. rsc.org

While direct studies on this compound as a biological probe are not prominent in the literature, the activities of related compounds suggest its potential. For instance, derivatives of 8-hydroxyquinoline and 8-mercaptoquinoline (B1208045) have been developed as affinity-based probes to identify and study metalloproteins. nih.gov These probes can help in understanding the function of metal-dependent enzymes and other metalloproteins, which are significant therapeutic targets. nih.gov The substitution pattern of this compound, with its electron-withdrawing chlorine atoms and the methoxy chelating group, could modulate its binding affinity and selectivity for specific metal ions, making it a candidate for development into a targeted chemical probe.

Research on analogous quinoline-5,8-diones has shown that modifications to the quinoline core can lead to potent inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in cancer. mdpi.commdpi.com The design of such inhibitors often involves creating a library of derivatives with varied substituents to optimize biological activity. mdpi.commdpi.com Similarly, this compound could serve as a scaffold for developing novel inhibitors for metal-dependent biological targets.

The table below summarizes findings for related quinoline derivatives, illustrating the kind of data generated in the exploration of such compounds as biological probes.

| Compound Class | Biological Target/Application | Key Findings |

| Quinoline-5,8-dione Derivatives | NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition | Introduction of amino groups at C6 or C7 positions enhances antiproliferative activity in cancer cell lines. mdpi.com |

| 8-Mercaptoquinoline Derivatives | Metalloproteome Profiling | A photoactivatable probe with an 8-mercaptoquinoline motif successfully enriched metalloproteins in live cells. nih.gov |

| 5-Nitro-8-hydroxyquinoline Complexes | Anticancer Activity | Rhodium and Ruthenium complexes showed excellent aqueous solubility and activity against multidrug-resistant cancer cells. nih.gov |

Studies in Chemo-sensing and Analytical Methodologies

Chemosensors are molecules designed to detect specific analytes, such as metal ions, through a measurable signal, often a change in fluorescence or color. The 8-hydroxyquinoline scaffold is a classic platform for fluorescent chemosensors due to its metal-chelating ability, which often results in enhanced fluorescence emission upon complexation, a phenomenon known as chelation-enhanced fluorescence (CHEF).

There is no specific literature detailing this compound in chemosensing; however, a closely related compound, 5-chloro-8-methoxyquinoline, when appended to a diaza-18-crown-6 ether, has been shown to be a selective fluorescent chemosensor for cadmium (Cd²⁺) ions. capes.gov.br This sensor exhibited a significant increase in fluorescence upon binding to Cd²⁺, allowing for its detection. capes.gov.br This indicates that the chloro-methoxy-quinoline moiety can be a viable fluorophore for sensing applications. The specific substitution pattern of this compound would likely alter the photophysical properties and metal ion selectivity compared to its 5-chloro analog, presenting an avenue for developing new sensors.

The development of analytical methods often relies on reagents that form stable, detectable complexes with target ions. The parent compound, 8-hydroxyquinoline, is a well-known analytical reagent for the gravimetric analysis of metal ions. sigmaaldrich.com Chlorinated derivatives have also been used in various analytical contexts. The dichlorinated nature of this compound could influence its complexation equilibria and the stability of its metal complexes, potentially leading to new analytical applications.

The following table presents data on a chemosensor derived from a related quinoline, highlighting the typical characteristics studied.

| Sensor Compound | Target Analyte | Sensing Mechanism |

| 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 | Cadmium (Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) |

Investigation in Novel Material Development

The coordination complexes of quinoline derivatives are not only relevant to biological and analytical chemistry but also to materials science. The ability of these ligands to form stable complexes with a variety of metals, including transition metals and lanthanides, makes them building blocks for new materials with interesting optical, electronic, or magnetic properties. Research in this area explores the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other complex architectures.

While research on materials derived specifically from this compound is not documented, the broader family of quinoline derivatives is actively investigated. For example, metal complexes of 8-hydroxyquinoline have been explored for applications in adsorption, catalysis, and luminescence. nih.gov The specific substituents on the quinoline ring play a crucial role in determining the structure and properties of the resulting material. The two chlorine atoms in this compound could participate in halogen bonding or other non-covalent interactions, influencing the self-assembly and packing of its metal complexes in the solid state, a key aspect in the design of novel crystalline materials.

Furthermore, the synthesis of complex heterocyclic systems, such as pyrimido[4,5-b]quinolines, demonstrates the versatility of quinoline derivatives as starting materials for more elaborate molecular structures. nih.gov These complex structures can serve as ligands for creating advanced materials. The reactivity of the chloro and methoxy groups on this compound could be exploited to synthesize more complex, functionalized ligands for material development.

The table below shows examples of how related quinoline derivatives have been used in the synthesis of more complex structures, a foundational step in material development.

| Starting Quinoline Derivative | Reaction Type | Product Class |

| 6,7-dichloroisoquinoline-5,8-dione | Cyclization with sodium azide | Pyrido[3,4-b]phenazinediones nih.gov |

| 4-hydroxy-8-methylquinolin-2(1H)-one | Chlorination | 2,4-dichloro-8-methylquinoline mdpi.com |

| 6-amino-1,3-dimethyluracil and aldehydes | One-pot multi-component condensation | Pyrimido[4,5-b]quinolines nih.gov |

Mechanistic Studies of Molecular Interactions and Biochemical Pathway Modulation

Investigation of Molecular Target Engagement in Research Models

Research into 4,5-dichloro-8-methoxyquinoline has focused on identifying and characterizing its molecular targets. This involves a multi-faceted approach, examining its effects on enzymes, nucleic acids, and protein-ligand interactions to build a comprehensive picture of its mechanism of action.

Derivatives of quinoline (B57606) have been investigated for their ability to modulate the activity of various enzymes. For instance, certain quinoline-5,8-dione derivatives have been identified as inhibitors of Sphingosine Kinase (SphK), an enzyme overexpressed in many cancers. mdpi.com The inhibitory mechanism often involves the quinoline core acting as a scaffold, with various substituents influencing the binding affinity and specificity. mdpi.com For example, modifications at the C2 and C7 positions of the quinoline-5,8-dione scaffold have been shown to be critical for activity against the DT-diaphorase enzyme. mdpi.com The introduction of different functional groups can alter the electronic properties and steric interactions within the enzyme's active site, leading to inhibition. mdpi.commdpi.com

The cytochrome P450 (CYP) family of enzymes, crucial for drug metabolism, is another area of investigation. nih.gov The potential for quinoline derivatives to inhibit or induce CYP enzymes is a key consideration in drug discovery, as this can lead to drug-drug interactions. nih.gov The chemical structure of the quinoline derivative, including the position and nature of substituents, plays a significant role in determining its interaction with different CYP isoforms. nih.govfrontiersin.org

Interactive Table: Enzyme Modulation by Quinoline Derivatives

| Derivative Class | Target Enzyme | Effect | Key Structural Features |

|---|---|---|---|

| Quinoline-5,8-diones | Sphingosine Kinase (SphK) | Inhibition | Quinoline core, C2 and C7 substituents |

| Quinoline-5,8-diones | DT-diaphorase | Substrate/Inhibitor | C2 and C7 substituents |

The interaction of small molecules with nucleic acids is a significant area of research. Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes (G4), which are implicated in critical cellular processes, including telomere maintenance and oncogene expression. nih.govresearchgate.net The stabilization of these G-quadruplex structures by small molecules can inhibit the activity of enzymes like telomerase, which is overexpressed in the majority of cancer cells, leading to apoptosis. nih.govnih.gov

Compounds with planar aromatic systems, a feature of the quinoline scaffold, are known to interact with G-quadruplexes, primarily through π-π stacking interactions with the terminal G-tetrads. nih.govresearchgate.net However, non-planar molecules have also been shown to bind and stabilize G-quadruplexes, suggesting that other binding modes, such as groove binding, are also possible. researchgate.net The specificity of a ligand for a particular G-quadruplex topology over duplex DNA is a desirable characteristic for potential therapeutic agents. researchgate.net

Distamycin, a minor groove binding agent, has been shown to interact with G-quadruplex DNA, demonstrating that molecules can have distinct modes of recognition for different DNA structures. researchgate.net This highlights the complexity of nucleic acid-ligand interactions and the potential for quinoline derivatives to exhibit diverse binding behaviors.

Understanding the dynamics of how a ligand binds to its protein target is fundamental in drug discovery. nih.govbiorxiv.org The "induced fit" model suggests that both the protein and the ligand can undergo conformational changes upon binding. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze these interactions, providing insights into binding affinities and the stability of the protein-ligand complex. nih.govplos.org

The binding of a ligand to a protein can be influenced by a variety of noncovalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov The specific amino acid residues within the binding site play a crucial role in determining the ligand's affinity and specificity. nih.gov

In the context of quinoline derivatives, studies have explored their binding to various proteins. For example, the binding of quinoline-5,8-dione derivatives to the NQO1 enzyme has been investigated using molecular docking, revealing how different substituents affect the binding mode and affinity. mdpi.com Similarly, the interaction of inhibitors with Sphingosine Kinase has been modeled to understand the structural basis for their inhibitory activity. mdpi.com These studies provide a framework for designing more potent and selective inhibitors.

Interactive Table: Protein-Ligand Binding Insights

| Ligand Class | Protein Target | Key Interaction Types | Research Method |

|---|---|---|---|

| Quinoline-5,8-diones | NQO1 Enzyme | Hydrogen bonding, hydrophobic interactions | Molecular Docking |

| Quinoline-5,8-diones | Sphingosine Kinase | Hydrogen bonding, hydrophobic interactions | Molecular Modeling |

Exploration of Cellular Response Mechanisms in Research Models

Investigating how cells respond to treatment with compounds like this compound is essential for understanding their biological effects. This includes studying their impact on programmed cell death pathways and the cell cycle.

Programmed cell death, including apoptosis and mitophagy (a selective form of autophagy for mitochondria), is a critical cellular process that can be modulated by chemical compounds. The induction of these pathways is a key mechanism for many anti-cancer agents.

Platinum(II) coordination compounds containing substituted 8-hydroxyquinolines have been shown to induce mitophagy-mediated apoptosis in cancer cells. researchgate.netnih.gov This process involves the degradation of mitochondria, which can lead to the release of pro-apoptotic factors and subsequent cell death. The induction of mitophagy can be a strategy to overcome drug resistance in cancer cells. researchgate.netnih.gov

The generation of reactive oxygen species (ROS) is often linked to the induction of apoptosis and mitophagy. mdpi.com High levels of ROS can damage cellular components, including mitochondria, triggering these cell death pathways. mdpi.com Furthermore, the receptor-interacting protein kinase 1 (RIPK1) has been identified as a modulator of ROS and cell viability, with its activation leading to mitophagy induction. nih.gov

The cell cycle is a tightly regulated process that governs cell division. Perturbations in the cell cycle can lead to cell growth arrest or cell death, making it a target for anti-cancer therapies.

Various compounds, including derivatives of natural products, have been shown to affect cell proliferation and induce changes in the cell cycle. nih.gov For example, some flavonoids have been observed to cause cell cycle arrest in the G1 phase. nih.gov DNA alkylating agents can also cause significant cell cycle perturbations, often leading to an accumulation of cells in the G2 phase. nih.gov

The specific effects of a compound on the cell cycle can depend on the cell type and the phase of the cell cycle during which the cells are exposed to the compound. nih.gov Understanding these differential effects is crucial for elucidating the mechanism of action and potential therapeutic applications of a compound. nih.govnih.gov

Oxidative Stress Induction and Antioxidant Response in Research Models

The quinoline scaffold is intrinsically linked to the modulation of cellular redox states. Depending on their specific substitutions, these compounds can act as either inducers of oxidative stress or as potent antioxidants. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. mdpi.com

Research on various quinoline derivatives demonstrates their capacity to induce oxidative stress. For instance, a novel quinoline derivative, designated QuinDer1, was found to significantly increase the generation of ROS in Leishmania amazonensis promastigotes, suggesting a mechanism of action involving mitochondrial oxidative stress. nih.gov Similarly, quinolinic acid has been shown to induce neuronal damage through mechanisms involving free radical formation. nih.gov This process often involves the generation of superoxide (B77818) and hydroxyl radicals, as well as hydrogen peroxide. mdpi.com

Conversely, many quinoline derivatives exhibit significant antioxidant properties, acting as free radical scavengers. ingentaconnect.combenthamdirect.com The primary mechanisms for this antioxidant activity are single electron transfer (SET) and hydrogen atom transfer (HAT). mdpi.comnih.gov Studies comparing various synthetic quinolines have shown that their antioxidant efficiency can surpass that of reference compounds like Trolox. mdpi.com The antioxidant effect is highly dependent on the compound's structure. In one study, a quinoline derivative without a selenium moiety (compound a ) showed a superior ability to reduce lipid peroxidation compared to selenium-containing analogs (compounds c and d ). researchgate.netscielo.br

| Compound | Key Structural Feature | Observed Effect on Oxidative Stress Markers | Reference |

|---|---|---|---|

| QuinDer1 | Novel quinoline derivative | High generation of ROS in Leishmania amazonensis | nih.gov |

| Quinolinic Acid | Quinoline-2,3-dicarboxylic acid | Induces lipid peroxidation (malondialdehyde, 4-hydroxynonenal) | nih.gov |

| Compound a (2,4-diphenylquinoline) | Quinoline without selenium | Reduced lipid peroxidation to control levels in liver homogenates | researchgate.netscielo.br |

| Compound c (6-chloro-2,4-diphenyl-3-(phenylselanyl) quinoline) | Chloro-substituted, selenium-containing quinoline | Partially reduced lipid peroxidation | researchgate.netscielo.br |

| Compound d (6-nitro-2,4-diphenyl-3-(phenylselanyl) quinoline) | Nitro-substituted, selenium-containing quinoline | Partially reduced lipid peroxidation | researchgate.netscielo.br |

Role of Metal Chelation in Influencing Biological Mechanisms

The ability to chelate metal ions is a hallmark of many quinoline derivatives, particularly those with a hydroxyl or methoxy (B1213986) group at the C8 position, such as 8-hydroxyquinoline (B1678124) (8HQ). dovepress.comresearchgate.nettandfonline.comnih.gov The structure of this compound, with its nitrogen atom in the quinoline ring and the oxygen atom of the C8-methoxy group, provides the necessary electron-donor sites to form stable complexes with various metal ions. dovepress.comtandfonline.com The presence of halogen groups, such as the two chloro-substituents, is known to increase the lipophilicity of the molecule, which may enhance its ability to be absorbed and reach target sites. dovepress.com

Disruption of Metal Homeostasis in Research Systems

Metal ions are crucial for countless biological processes, and their balance (homeostasis) is tightly regulated. researchgate.netnih.gov An imbalance of metal ions is implicated in the pathology of numerous diseases. researchgate.netnih.gov Quinoline-based chelators can restore this balance by sequestering excess metal ions. nih.gov

The 8-hydroxyquinoline derivative Clioquinol (CQ) provides a well-studied example of this mechanism. Research suggests a dual role for CQ: it can inhibit the aggregation of misfolded proteins by chelating copper (Cu²⁺) and zinc (Zn²⁺), and it can also function as a metal chaperone, transporting and redistributing these ions into cells to activate neuroprotective signaling pathways. dovepress.com This demonstrates that quinoline derivatives can do more than simply remove metal ions; they can modulate their distribution.

To enhance these properties, researchers have developed multifunctional molecules, such as sugar-appended 8-hydroxyquinolines and 8-hydroxyquinoline-appended cyclodextrins. nih.govresearchgate.net These compounds are designed to be bifunctional, possessing both metal-chelating and anti-aggregant properties, and have shown efficacy in modulating the aggregation of peptides induced by copper or zinc ions. nih.govresearchgate.net

Metal-Dependent Enzyme Inhibition Pathways

A primary consequence of metal chelation is the inhibition of metalloenzymes. nih.gov These enzymes require a metal ion cofactor, often zinc, for their catalytic activity. By binding to and sequestering this essential metal ion, chelating agents can effectively inactivate the enzyme. nih.gov

Quinoline-based compounds have been shown to inhibit a wide range of enzymes, including those that act on DNA. biorxiv.orgnih.gov Studies have demonstrated that certain quinoline derivatives can inhibit human DNA methyltransferase DNMT1 and various bacterial methyltransferases. biorxiv.orgnih.gov The mechanism for some of these inhibitors involves intercalation into the enzyme-bound DNA substrate, which induces a conformational change in the enzyme that prevents it from performing its function. biorxiv.orgnih.gov This highlights a sophisticated inhibitory pathway beyond simple metal removal from the active site.

The development of inhibitors for zinc proteases, such as matrix metalloproteinases (MMPs), often involves designing molecules with a metal-binding pharmacophore (MBP) that can coordinate with the active-site zinc ion. nih.govresearchgate.net Given the structural features of this compound, it is plausible that it could interact with and potentially inhibit various metalloenzymes through the chelation of their essential metal cofactors.

| Enzyme Class / Specific Enzyme | Inhibitor Type | Proposed Mechanism of Inhibition | Reference |

|---|---|---|---|

| DNA Methyltransferases (e.g., DNMT1, CamA) | Quinoline-based analogs | DNA intercalation leading to inhibitory conformational change in the enzyme | biorxiv.orgnih.gov |

| HIV Reverse Transcriptase | Quinoline-based analogs | Inhibition of DNA synthesis activity | biorxiv.org |

| Base Excision Repair Glycosylases | Quinoline-based analogs | Inhibition of enzyme activity on DNA | biorxiv.orgnih.gov |

| Matrix Metalloproteinases (MMPs) | Hydroxamic acid-based inhibitors (general metalloenzyme inhibitors) | Direct coordination with the catalytic zinc ion | nih.gov |

| Zinc Proteases | Quinoline-sulfonamide complexes | Chelation of active-site zinc | researchgate.net |

Computational and Theoretical Chemistry of 4,5 Dichloro 8 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can determine the electronic states and properties of a molecular system. scispace.com For 4,5-dichloro-8-methoxyquinoline, such calculations reveal critical details about its stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and calculating energetic properties. irjweb.com For this compound, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. irjweb.comnih.gov

The analysis begins by constructing an initial 3D structure of the molecule. This structure is then subjected to a geometry optimization process, which systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement, corresponding to the most stable molecular structure.

Table 1: Predicted Geometrical Parameters for a Quinoline (B57606) Derivative (Illustrative) This table illustrates typical output from a DFT geometry optimization for a related heterocyclic system, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C1-N2 | 1.3751 Å |

| Bond Length | C3-N2 | 1.3897 Å |

| Bond Angle | C2-N1-C9 | 117.5° |

| Dihedral Angle | C10-N11-C14-N13 | 0° |

Source: Illustrative data based on findings for triazine derivatives. irjweb.com

The total energy calculated from this optimization provides a measure of the molecule's thermodynamic stability. researchgate.net Furthermore, DFT calculations can determine other energetic properties such as ionization potential, electron affinity, and the energies of various molecular orbitals. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comchemsrc.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemsrc.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net The HOMO-LUMO gap can be calculated directly from the energies of these orbitals obtained via DFT. youtube.com For conjugated systems like quinoline, these transitions are typically π-π* transitions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Properties This table shows representative values for heterocyclic compounds, as specific calculations for this compound are not present in the provided search results.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.29 |

| E(LUMO) | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Source: Illustrative data based on findings for triazine and peptide derivatives. irjweb.comresearchgate.net

The distribution of the HOMO and LUMO electron density across the molecule is also significant. For this compound, the HOMO would likely be distributed over the electron-rich methoxy (B1213986) group and the quinoline ring system, while the LUMO might be concentrated around the electron-withdrawing chloro-substituted parts of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemsrc.comnih.gov It is calculated by placing a positive point charge at various locations on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). chemsrc.com Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, identifying these as primary sites for electrophilic interaction. mdpi.com Positive potential (blue) might be localized near the hydrogen atoms and potentially influenced by the electron-withdrawing chlorine atoms, highlighting areas prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and interactions with its environment, particularly in a solvent. researchgate.net

The simulation process involves setting up a system containing the molecule of interest, often surrounded by explicit solvent molecules (e.g., water, represented by models like TIP3P). nih.gov The interactions between all atoms are governed by a force field (e.g., OPLS3). nih.gov After an initial energy minimization and equilibration period, the simulation is run for a set duration (e.g., nanoseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion. nih.govnih.gov

Analysis of the resulting trajectory can reveal:

Conformational Landscapes : By tracking bond rotations, particularly around the methoxy group, the simulation can identify the most populated and energetically favorable conformations of the molecule in solution.

Solvation Effects : The simulation shows how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds, which can influence the molecule's conformation and properties.

Structural Stability : Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots can be generated to assess the stability of the molecule's structure and the flexibility of specific regions over the course of the simulation. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. scispace.comnih.gov